

Imlunestrant: A Comprehensive Technical Guide to a Novel Selective Estrogen Receptor Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imlunestrant*

Cat. No.: *B12423040*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imlunestrant (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a pure antagonist of the estrogen receptor, **imlunestrant** not only blocks the receptor's activity but also induces its degradation, offering a dual mechanism to inhibit estrogen-driven cancer cell growth.[1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to **imlunestrant**.

Chemical Structure and Properties

Imlunestrant is a complex heterocyclic molecule with the IUPAC name (5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol. Its chemical and physicochemical properties are summarized in the tables below.

Identifier	Value
IUPAC Name	(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol
Synonyms	LY3484356
CAS Number	2408840-26-4
Molecular Formula	C ₂₉ H ₂₄ F ₄ N ₂ O ₃
Molecular Weight	524.51 g/mol
SMILES	<chem>C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O)C=C(C=C6)C(F)(F)F)O)CF</chem>
Physicochemical Property	Value
LogP	6
Absolute Bioavailability	~10.9%
Water Solubility	Data not readily available
pKa	Data not readily available

Pharmacological Properties

Imlunestrant is a potent and selective antagonist of the estrogen receptor alpha (ER α), including both wild-type and mutant forms. Its primary mechanism of action involves binding to ER α , inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway. This degradation effectively abrogates ER-mediated signaling.

Pharmacological Parameter	Value	Assay/Method
ER α (Wild-Type) Binding Affinity (Ki)	0.64 nmol/L[4]	Competitive radioligand binding assay[4]
ER α (Y537S Mutant) Binding Affinity (Ki)	2.80 nmol/L[4]	Competitive radioligand binding assay[4]
ER β (Wild-Type) Binding Affinity (Ki)	0.11 nmol/L[4]	Competitive radioligand binding assay[4]
ER α Degradation IC50 (MCF-7 cells)	3.0 nM[1]	Western Blot/High-content imaging[1][4]
ER α Degradation IC50 (Y537S mutant cells)	9.6 nM[1]	Western Blot/High-content imaging[1][4]

In Vitro Anti-proliferative Activity

Imlunestrant has demonstrated potent anti-proliferative activity in a panel of ER+ breast cancer cell lines, while being inactive in ER- lines, highlighting its selectivity.

Cell Line	ER Status	Imlunestrant IC50 (nM)
MCF-7	ER+	<100[2]
T47D	ER+	<100[2]
MDA-MB-231	ER-	>1000[5][6]
SK-BR-3	ER-	>1000[5][7]

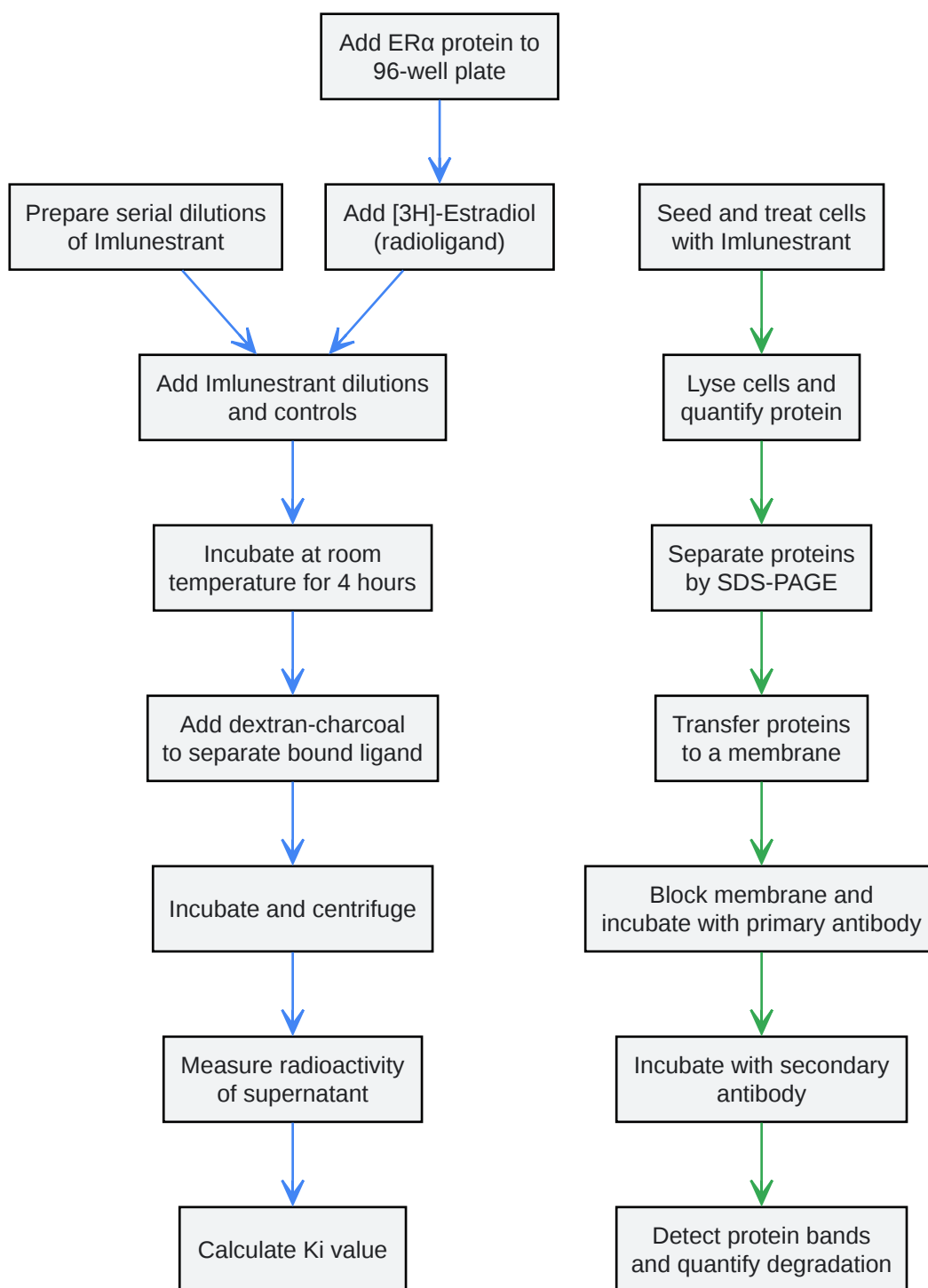
Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of **implunestrant**.

Pharmacokinetic Parameter	Value (at 400 mg oral dose)
Tmax (Time to Maximum Concentration)	~4 hours[8]
Cmax (Maximum Concentration)	~60 ng/mL (for 200 mg dose) to ~250 ng/mL (for 1200 mg dose)[1]
t1/2 (Half-life)	25-30 hours[1][8]
Metabolism	Primarily hepatic[9][10]
Excretion	Predominantly in feces (~97.3%)[9]

Mechanism of Action and Signaling Pathways

Imlunestrant exerts its anti-cancer effects by disrupting the estrogen receptor signaling pathway. In ER+ breast cancer, estradiol binds to ER α , leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA, which in turn promotes the transcription of genes involved in cell proliferation and survival. **Imlunestrant** binds to ER α , preventing estradiol binding and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in ER α levels and a subsequent blockade of downstream signaling.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Portico [access.portico.org]
- 2. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degradar with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degradar with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Growth inhibitory concentrations for MCF-7, T47D, SKBr3 and MDA-MB-231 exposed to different drugs. - Public Library of Science - Figshare [plos.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. files.sciengine.com [files.sciengine.com]
- 8. Imlunestrant, an Oral Selective Estrogen Receptor Degradar, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Imlunestrant: A Comprehensive Technical Guide to a Novel Selective Estrogen Receptor Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423040#imlunestrant-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com